TNF-alpha (31-45), human
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Overview
Description
The compound H-ARG-ARG-ALA-ASN-ALA-LEU-LEU-ALA-ASN-GLY-VAL-GLU-LEU-ARG-ASP-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence includes amino acids such as arginine, alanine, asparagine, leucine, glycine, valine, glutamic acid, and aspartic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-ARG-ARG-ALA-ASN-ALA-LEU-LEU-ALA-ASN-GLY-VAL-GLU-LEU-ARG-ASP-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Peptides can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific amino acids present in the peptide and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.
Scientific Research Applications
Peptides like H-ARG-ARG-ALA-ASN-ALA-LEU-LEU-ALA-ASN-GLY-VAL-GLU-LEU-ARG-ASP-OH have numerous applications in scientific research:
Chemistry: Peptides are used as model compounds to study protein structure and function.
Biology: Peptides play roles in cell signaling, immune response, and enzyme activity.
Medicine: Peptides are used in drug development, as therapeutic agents, and in diagnostic assays.
Industry: Peptides are used in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors, triggering signaling pathways.
Enzymes: Peptides can act as substrates, inhibitors, or activators of enzymes.
Ion Channels: Peptides can modulate the activity of ion channels, affecting cellular processes.
The specific pathways involved depend on the peptide’s sequence and the biological context in which it operates.
Comparison with Similar Compounds
Peptides similar to H-ARG-ARG-ALA-ASN-ALA-LEU-LEU-ALA-ASN-GLY-VAL-GLU-LEU-ARG-ASP-OH include other sequences with slight variations in amino acid composition. Some similar peptides are:
- H-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-ALA-OH
- H-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-GLY-OH
- H-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-LEU-OH
The uniqueness of H-ARG-ARG-ALA-ASN-ALA-LEU-LEU-ALA-ASN-GLY-VAL-GLU-LEU-ARG-ASP-OH lies in its specific sequence, which determines its structure, function, and interactions with other molecules.
Properties
Molecular Formula |
C69H122N26O22 |
---|---|
Molecular Weight |
1667.9 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[2-[[4-amino-2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C69H122N26O22/c1-30(2)23-41(93-64(114)42(24-31(3)4)89-53(103)35(10)85-62(112)45(27-48(72)97)91-55(105)34(9)83-58(108)38(16-13-21-80-68(75)76)86-56(106)37(70)15-12-20-79-67(73)74)61(111)84-36(11)54(104)90-44(26-47(71)96)57(107)82-29-49(98)95-52(33(7)8)65(115)88-40(18-19-50(99)100)60(110)92-43(25-32(5)6)63(113)87-39(17-14-22-81-69(77)78)59(109)94-46(66(116)117)28-51(101)102/h30-46,52H,12-29,70H2,1-11H3,(H2,71,96)(H2,72,97)(H,82,107)(H,83,108)(H,84,111)(H,85,112)(H,86,106)(H,87,113)(H,88,115)(H,89,103)(H,90,104)(H,91,105)(H,92,110)(H,93,114)(H,94,109)(H,95,98)(H,99,100)(H,101,102)(H,116,117)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) |
InChI Key |
HYFATHUJEOQTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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